Phenyl(3-phenyl-1H-indol-2-yl)methanone
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Overview
Description
Phenyl(3-phenyl-1H-indol-2-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenyl group attached to the indole nucleus, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-phenyl-1H-indol-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions .
Another method involves the Fischer indole synthesis, where a phenylhydrazone is cyclized in the presence of an acid catalyst such as boron trifluoride etherate. This method is particularly useful for synthesizing indole derivatives with various substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-phenyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of phenyl(3-phenyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of phenyl(3-phenyl-1H-indol-2-yl)methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl(3-phenyl-1H-indol-2-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Phenyl(3-phenyl-1H-indol-2-yl)methanone can be compared with other indole derivatives such as:
Indomethacin: A well-known anti-inflammatory drug with a similar indole structure.
Tryptophan: An essential amino acid with an indole nucleus, important for protein synthesis.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
36004-54-3 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
phenyl-(3-phenyl-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C21H15NO/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20/h1-14,22H |
InChI Key |
DTNZSJNPKURNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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